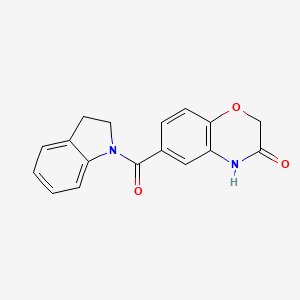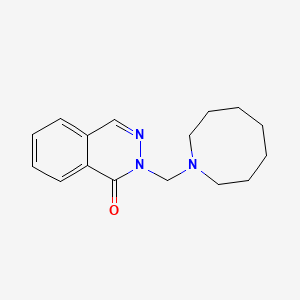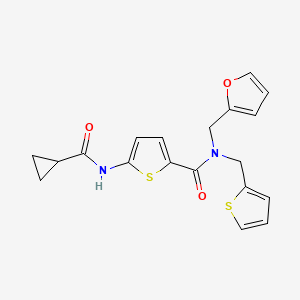![molecular formula C13H14ClN3O3 B7462896 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide, also known as CPI-613, is a small molecule drug that has shown promising results in the treatment of cancer. It works by targeting the mitochondria of cancer cells, disrupting their energy production and leading to cell death.
Mecanismo De Acción
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide works by targeting the mitochondria of cancer cells, disrupting their energy production and leading to cell death. Specifically, this compound inhibits two key enzymes in the tricarboxylic acid (TCA) cycle, which is responsible for generating ATP, the energy currency of cells. By inhibiting these enzymes, this compound disrupts the energy balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to disrupting their energy production, this compound has been found to induce oxidative stress, inhibit DNA synthesis, and promote apoptosis, or programmed cell death. These effects are thought to contribute to the anticancer activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide is its broad-spectrum activity against a wide range of cancer types. In addition, this compound has been found to enhance the efficacy of other anticancer drugs when used in combination therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer drugs. This can make it challenging to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide. One area of interest is the development of more potent analogs of this compound that can achieve higher concentrations in vivo. Another area of interest is the investigation of this compound in combination with other anticancer drugs, particularly those that target different pathways in cancer cells. Finally, there is interest in exploring the potential of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases.
Métodos De Síntesis
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with L-phenylalanine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancer. In addition, this compound has been found to enhance the efficacy of other anticancer drugs when used in combination therapy.
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(8-4-2-3-5-9(8)14)11(19)17(12(20)16-13)7-6-10(15)18/h2-5H,6-7H2,1H3,(H2,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUVCRJIOIRFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC(=O)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)



![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)